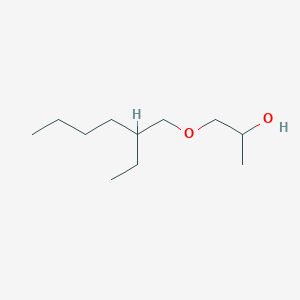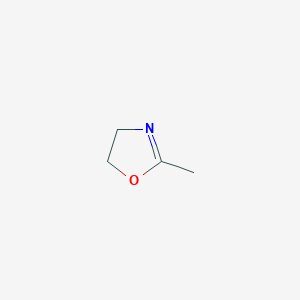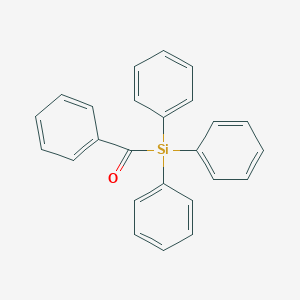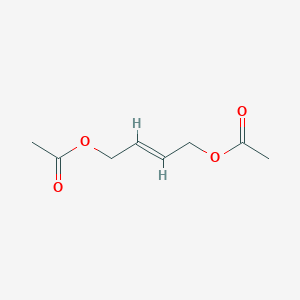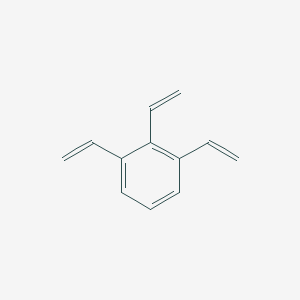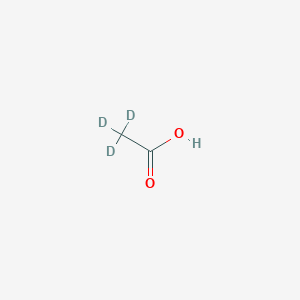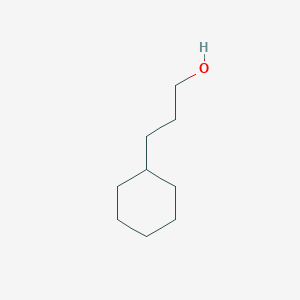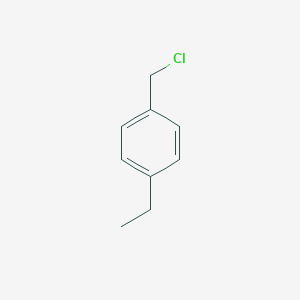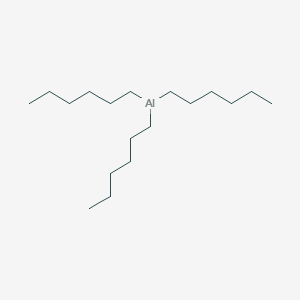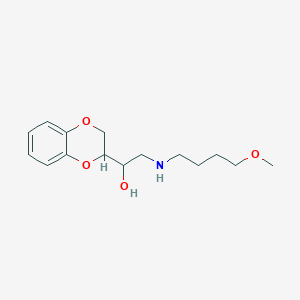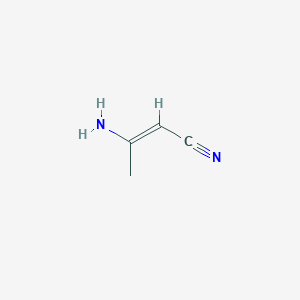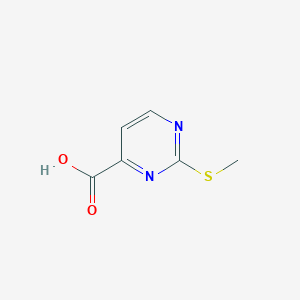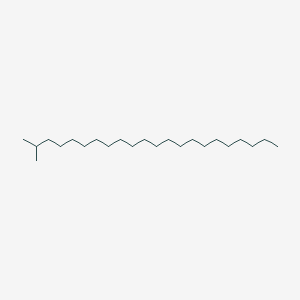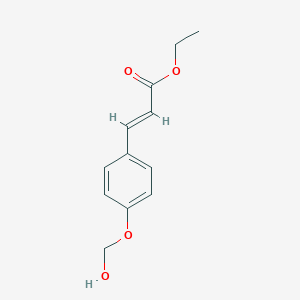
Ethyl hydroxymethoxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydroxymethoxycinnamate (EHMC) is a chemical compound that is commonly used in the production of cosmetics and personal care products. It is a UV-absorbing agent and is often added to sunscreens, lotions, and other products to protect the skin from harmful UV radiation. EHMC has gained significant attention in the scientific community due to its potential health benefits and its role in protecting the skin from UV damage. In
Mecanismo De Acción
Ethyl hydroxymethoxycinnamate works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from penetrating the skin and causing damage to the cells. Ethyl hydroxymethoxycinnamate also has antioxidant properties, which help to neutralize free radicals and protect the cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Ethyl hydroxymethoxycinnamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, to protect cells from oxidative stress, and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate has also been shown to have a moisturizing effect on the skin and to improve skin barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl hydroxymethoxycinnamate is a relatively safe and easy-to-use compound, making it an ideal candidate for lab experiments. However, it is important to note that Ethyl hydroxymethoxycinnamate can be sensitive to light and heat, which can affect its stability and efficacy. Additionally, Ethyl hydroxymethoxycinnamate can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Ethyl hydroxymethoxycinnamate. One area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the treatment of skin cancer. Ethyl hydroxymethoxycinnamate has been shown to have a protective effect against UV radiation, which is a major risk factor for skin cancer. Additionally, Ethyl hydroxymethoxycinnamate has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent the development of skin cancer. Another area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the development of new sunscreens and other skin care products. Ethyl hydroxymethoxycinnamate is a safe and effective UV-absorbing agent, making it an ideal candidate for use in these products. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl hydroxymethoxycinnamate. While Ethyl hydroxymethoxycinnamate has been shown to be safe and effective in short-term studies, more research is needed to determine its long-term effects on the skin and overall health.
Métodos De Síntesis
Ethyl hydroxymethoxycinnamate is synthesized through the esterification of hydroxycinnamic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in alcohol and oils.
Aplicaciones Científicas De Investigación
Ethyl hydroxymethoxycinnamate has been extensively studied for its potential benefits in protecting the skin from UV radiation. It has been shown to absorb UVB radiation and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate is also being studied for its potential anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and to protect cells from oxidative stress.
Propiedades
Número CAS |
1333-54-6 |
|---|---|
Nombre del producto |
Ethyl hydroxymethoxycinnamate |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |
Clave InChI |
DBWZHPLQAQFVRY-VMPITWQZSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
Otros números CAS |
1333-54-6 |
Sinónimos |
ethyl hydroxymethoxycinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
